(+)-Narwedine

Description

Classification within Amaryllidaceae Alkaloids

The Amaryllidaceae family is a prolific source of alkaloids, with over 650 identified to date, showcasing a remarkable structural diversity encyclopedia.pubrsc.orgrsc.org. Despite variations in their molecular skeletons, these alkaloids are generally considered to be biogenetically related. They are typically classified into several main structural types, with common classifications recognizing nine primary categories: norbelladine (B1215549), lycorine (B1675740), homolycorine, crinine, haemanthamine, narciclasine, tazettine, montanine, and galanthamine (B1674398) ub.edursc.orgnih.govekb.eg. Narwedine is recognized as a significant member within this alkaloid family, often associated with the galanthamine skeleton rsc.org. The biosynthesis of many AAs, including narwedine and galanthamine, is understood to originate from norbelladine, which is further methylated to O-methylnorbelladine, serving as a key intermediate ub.edugoogle.comoup.com.

Significance as a Biosynthetic Precursor of Galanthamine

(+)-Narwedine holds particular importance as a direct biosynthetic precursor to galanthamine, a compound widely used in the treatment of Alzheimer's disease ub.eduencyclopedia.pubchim.itptbioch.edu.plnih.govgoogle.comgoogle.com. Galanthamine, an acetylcholinesterase inhibitor, is a complex spirocyclic alkaloid chim.itresearchgate.net. The transformation of narwedine to galanthamine involves the reduction of the ketone group in narwedine to the hydroxyl group found in galanthamine chim.itgoogle.comwikipedia.org. This conversion is a critical step in the natural synthesis pathway of galanthamine within Amaryllidaceae plants google.comchim.it.

Research has established that the biosynthesis of galanthamine proceeds through several stages, with narwedine playing a central role. The pathway typically begins with the condensation of tyrosine-derived tyramine (B21549) and phenylalanine-derived 3,4-dihydroxybenzaldehyde (B13553) to form norbelladine. This is followed by O-methylation to yield 4'-O-methylnorbelladine. Subsequent oxidative coupling of 4'-O-methylnorbelladine leads to the formation of narwedine ub.edursc.orggoogle.comoup.comchim.it. While some studies suggest that narwedine might exist in equilibrium with galanthamine, catalyzed by an oxidoreductase, it is consistently identified as an immediate precursor in the synthetic routes chim.itptbioch.edu.plgoogle.comwikipedia.org.

Historical Context of its Research in Natural Product Chemistry

The investigation into Amaryllidaceae alkaloids has a long history, dating back to the isolation of lycorine in the late 19th century ub.eduencyclopedia.pubrsc.org. The biosynthetic pathways leading to galanthamine and its related alkaloids, including narwedine, began to be elucidated in the early 1960s. Pioneering work by Barton and co-workers proposed that these alkaloids are biosynthetically derived from norbelladine via an oxidative phenol (B47542) coupling reaction chim.itwikipedia.org. This hypothesis was pivotal in understanding the formation of the complex Amaryllidaceae alkaloid skeleton.

The total synthesis of galanthamine has been a significant area of research, often involving narwedine as a key intermediate chim.itgoogle.comresearchgate.netresearchgate.net. The first total synthesis of racemic galanthamine was achieved by reducing racemic narwedine chim.itwikipedia.org. A notable advancement occurred in 1994 when Shieh and Carlson reported a method for the spontaneous resolution of racemic narwedine, allowing for the isolation of enantiomerically enriched forms without the need for chiral starting materials or reagents chim.itwikipedia.org. This breakthrough facilitated more efficient access to specific galanthamine enantiomers, which are crucial for its therapeutic application. The ongoing research into the synthesis and biosynthesis of narwedine and galanthamine continues to be driven by the pharmacological importance of galanthamine, particularly its role in managing Alzheimer's disease encyclopedia.pubchim.itnih.govgoogle.comcaymanchem.com.

Table 1: Key Plant Sources of Amaryllidaceae Alkaloids

| Plant Genus/Species | Alkaloids Identified (including Narwedine/Galanthamine) | Notes |

| Galanthus spp. | Galanthamine, Narwedine, Lycorine | Early sources for galanthamine isolation; G. woronowii and G. nivalis are significant ub.edugoogle.com. |

| Narcissus spp. | Galanthamine, Narwedine, Lycorine | Widely studied for galanthamine content; various cultivars screened google.comcaymanchem.comub.edu. |

| Leucojum aestivum | Galanthamine, Narwedine, Leucotamine | Became a primary commercial source for galanthamine extraction due to size and content ub.edu. |

| Lycoris spp. | Galanthamine, Narwedine, Lycorine | Identified as sources of galanthamine and other related alkaloids google.comub.edu. |

| Hippeastrum spp. | Galanthamine, Hippeastrine | Mentioned as sources of galanthamine and other AAs ub.edu. |

| Zephyranthes spp. | Galanthamine, Narwedine | Included among genera known to produce galanthamine-type alkaloids ub.edu. |

| Hymenocallis spp. | Galanthamine | Listed as a genus containing galanthamine ub.edu. |

| Haemanthus spp. | Galanthamine, Haemanthamine | Listed as a genus containing galanthamine and other AAs ub.edu. |

Table 2: Simplified Biosynthetic Pathway Leading to Galanthamine

| Step | Precursor/Intermediate | Transformation/Reaction | Product/Key Alkaloid | References |

| 1 | Tyrosine, Phenylalanine | Condensation, Cyclization | Norbelladine | ub.edursc.orggoogle.comoup.com |

| 2 | Norbelladine | O-Methylation | 4'-O-Methylnorbelladine | ub.edursc.orggoogle.comoup.com |

| 3 | 4'-O-Methylnorbelladine | Oxidative Phenol Coupling | Narwedine | ub.edursc.orggoogle.comchim.it |

| 4 | Narwedine | Reduction of ketone to alcohol | Galanthamine | chim.itgoogle.comwikipedia.org |

Compound List:

this compound

Galanthamine

Lycorine

Norbelladine

O-methylnorbelladine

4'-O-methylnorbelladine

N-demethylnarwedine

N-demethylgalanthamine

Epi-galanthamine

(+)-Galanthamine

(−)-Galanthamine

(−)-Narwedine

this compound

(+)-Galanthamine hydrobromide

(−)-Galanthamine hydrobromide

Leucotamine

Methylleucotamine

Sanguinine

N-allylnorgalanthamine

N-(14-methylallyl)norgalanthamine

Hippeastrine

Haemanthamine

Pancratistatin

Pretazettine

Montanine

Galanthindole

Cherylline

Ismine

Plícamine

Galantindol

Augustamine

Graciline

Tazettine

Homolycorine

Crinine

Narciclasine

7-oxonorpluviine

Lycoraminone

Pluviine

Incartine

Galanthine

Lycoramine

Epinorgalanthamine

Epimaritidine

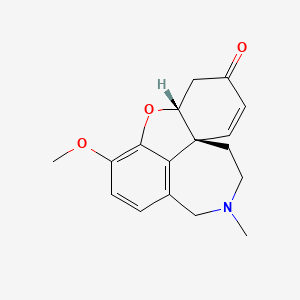

Structure

3D Structure

Properties

IUPAC Name |

(1R,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENVUHCAYXAROT-RHSMWYFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23C=CC(=O)C[C@H]2OC4=C(C=CC(=C34)C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7318-55-0 | |

| Record name | Narwedine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NARWEDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A3S1D0Z5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Botanical Sources of + Narwedine

Distribution in Amaryllidaceae Species

The Amaryllidaceae family is known for its production of a diverse array of isoquinoline (B145761) alkaloids, with over 600 identified compounds. mdpi.com These alkaloids, including (+)-Narwedine, are derived from the common precursor 4'-O-methylnorbelladine. This compound has been identified in several genera within this family, often alongside its biogenetic precursor, galanthamine (B1674398). nih.gov

Isolation from Leucojum aestivum

Leucojum aestivum, commonly known as the summer snowflake, is a notable botanical source of Amaryllidaceae alkaloids. Research has confirmed the presence of this compound in this species. While galanthamine is often the dominant alkaloid in L. aestivum, this compound is also present, albeit in smaller quantities. For instance, one study reported the this compound content in L. aestivum to be 0.0054%. researchgate.net The alkaloid profile of L. aestivum can exhibit significant variation depending on the geographical origin of the plant population. nih.gov In addition to this compound, other alkaloids such as galanthamine, lycorine (B1675740), tazettine, and hordenine (B123053) have been isolated from this plant. researchgate.net

Identification in Narcissus Genera

The genus Narcissus, which includes daffodils and jonquils, is a well-established source of Amaryllidaceae alkaloids. nih.gov Phytochemical studies of various Narcissus species and cultivars have led to the identification of this compound. For example, a detailed investigation of Narcissus cv. Professor Einstein resulted in the isolation of 23 known Amaryllidaceae alkaloids, including this compound. nih.govresearchgate.net The presence of this compound has also been noted in other members of the Narcissus genus, where it is considered a biogenetic precursor to galanthamine. nih.gov

Presence in Hippeastrum and Lycoris Species

This compound has also been detected in species belonging to the genera Hippeastrum and Lycoris. In studies of Hippeastrum papilio, this compound was identified alongside other galanthamine-type alkaloids, although typically in lower quantities than galanthamine itself. nih.gov Specifically, research on a Brazilian species of Hippeastrum papilio reported the isolation of this compound along with galanthamine, haemanthamine, and 11β-hydroxygalanthamine. mdpi.com

The genus Lycoris, native to eastern and southern Asia, is another source of diverse Amaryllidaceae alkaloids. nih.govwikipedia.org Phytochemical investigations of various Lycoris species have documented the presence of this compound. nih.gov For instance, it has been reported in Lycoris radiata, the red spider lily. researchgate.net

Biosynthesis Pathways of + Narwedine

General Amaryllidaceae Alkaloid Biosynthesis Overview

Amaryllidaceae alkaloids are isoquinoline (B145761) alkaloids, a broad group of nitrogen-containing compounds found in higher plants. Their biosynthesis is generally understood to originate from the aromatic amino acids phenylalanine and tyrosine mdpi.comnih.govsemanticscholar.org. These amino acids are precursors to fundamental building blocks that, through a series of enzymatic modifications, lead to the formation of the core AA skeleton. While the complete pathway is not fully elucidated, key intermediates and reaction types have been identified through extensive phytochemical, tracer, and more recently, omics studies mdpi.comrsc.orgnih.govhorizonepublishing.com. The structural diversity observed in AAs arises from variations in these downstream pathways, particularly in the critical oxidative phenol (B47542) coupling step semanticscholar.orgmdpi.com.

Role of 4'-O-Methylnorbelladine as a Common Precursor

A pivotal intermediate in the biosynthesis of nearly all Amaryllidaceae alkaloids, including (+)-Narwedine, is 4'-O-methylnorbelladine mdpi.comrsc.orgmdpi.comptbioch.edu.plresearchgate.netnih.govnih.govuniprot.orgresearchgate.net. Norbelladine (B1215549) itself is formed from the condensation of tyramine (B21549) (derived from tyrosine) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA, derived from phenylalanine via the phenylpropanoid pathway) nih.govresearchgate.netnih.govplos.org. Following the formation of norbelladine, an O-methylation reaction, catalyzed by enzymes such as norbelladine 4'-O-methyltransferase (N4OMT), converts it to 4'-O-methylnorbelladine researchgate.netnih.govnih.govuniprot.orgplos.orgfrontiersin.org. This O-methylated intermediate is the direct substrate for the subsequent crucial oxidative phenol coupling reactions that establish the diverse AA skeletons ptbioch.edu.plnih.govfrontiersin.org.

Intramolecular Oxidative Phenol Coupling Mechanisms

The formation of the characteristic carbon skeletons of Amaryllidaceae alkaloids hinges on intramolecular oxidative phenol coupling reactions of 4'-O-methylnorbelladine semanticscholar.orgrsc.orgmdpi.comptbioch.edu.plnih.govfrontiersin.org. These reactions involve the formation of new carbon-carbon (C-C) bonds between the aromatic rings of the precursor, mediated by enzymes, primarily cytochrome P450s rsc.orgnih.govfrontiersin.orgoup.comchim.it. Three primary modes of coupling are recognized, based on the positions of the C-C bond formation: para-ortho', ortho-para', and para-para' semanticscholar.orgrsc.orgmdpi.comptbioch.edu.plnih.govfrontiersin.orgchim.ituqtr.ca. These distinct coupling patterns lead to different core alkaloid structures.

The para-ortho' oxidative phenol coupling of 4'-O-methylnorbelladine is the pathway leading to the galanthamine-type alkaloids, which includes this compound. This process involves the formation of a dienone intermediate. Specifically, the para-position of one aromatic ring couples with the ortho-position of the other, generating a reactive dienone structure rsc.orgptbioch.edu.plchim.ituqtr.ca. These dienones are key intermediates that undergo further cyclization.

Following the para-ortho' coupling of 4'-O-methylnorbelladine to form the dienone intermediate, a spontaneous cyclization occurs. This cyclization involves the closure of an ether bridge, leading to the formation of N-demethylnarwedine (also known as nor-narwedine) rsc.orgptbioch.edu.plplos.orguqtr.caresearchgate.netmdpi.com. N-demethylnarwedine is a direct precursor to galanthamine (B1674398), with the conversion involving stereoselective reduction and subsequent N-methylation ptbioch.edu.plplos.orgresearchgate.net. Narwedine itself is in equilibrium with galanthamine, a process catalyzed by a reversible oxidoreductase ptbioch.edu.pl.

Enzymatic Catalysis in Biosynthesis (e.g., Oxidoreductases, Cytochrome P450 dependent enzymes)

Enzymes play a critical role in orchestrating the precise transformations required for Amaryllidaceae alkaloid biosynthesis. Cytochrome P450 (CYP) enzymes are particularly important, catalyzing the oxidative phenol coupling reactions that form the C-C bonds rsc.orgnih.govfrontiersin.orgoup.comchim.itresearchgate.net. Specific CYP families, such as CYP96T, have been identified as key catalysts for these coupling reactions, exhibiting different regioselectivities depending on the specific enzyme researchgate.netfrontiersin.orgresearchgate.net. For instance, some CYP96T enzymes are responsible for para-para' coupling, while others facilitate para-ortho' coupling frontiersin.orgresearchgate.net. Oxidoreductases, including those from the SDR (short-chain dehydrogenase/reductase) superfamily, are also involved in reduction steps, such as the conversion of noroxomaritidine to oxomaritinamine or the reduction of N-demethylnarwedine to N-demethylgalanthamine ptbioch.edu.plnih.govresearchgate.netsemanticscholar.org. Methyltransferases, like N4OMT, are responsible for the crucial O-methylation of norbelladine to 4'-O-methylnorbelladine researchgate.netnih.govnih.govuniprot.orgplos.orgfrontiersin.org.

Biotransformation Studies using Labeled Precursors

Understanding the complex biosynthetic pathways of Amaryllidaceae alkaloids has been significantly advanced through biotransformation studies employing labeled precursors. By feeding isotopically labeled compounds, such as deuterium-labeled 4'-O-methylnorbelladine, to plant tissues or cell cultures, researchers can trace the metabolic flow and identify intermediates and products ptbioch.edu.plresearchgate.netresearchgate.net. These studies have confirmed that 4'-O-methylnorbelladine is indeed incorporated into various AA classes, including galanthamine and lycorine (B1675740), through the different oxidative coupling mechanisms ptbioch.edu.plresearchgate.netresearchgate.net. For example, deuterium-labeled 4'-O-methylnorbelladine has been shown to be transformed into galanthamine and N-demethylgalanthamine in Leucojum aestivum shoot cultures, providing strong evidence for its role as a direct precursor ptbioch.edu.plresearchgate.net. These experiments have also helped to identify multiple labeled alkaloids, reinforcing the concept of common precursors feeding into divergent pathways ptbioch.edu.plresearchgate.net.

Compound List

this compound

4'-O-Methylnorbelladine

Norbelladine

3,4-Dihydroxybenzaldehyde (3,4-DHBA)

Tyramine

N-Demethylnarwedine (Nor-narwedine)

Galanthamine

N-Demethylgalanthamine

Lycorine

Noroxomaritidine

Oxomaritinamine

Crinine

Haemanthamine

Tazettine

Montanine

Narciclasine

Chemical Synthesis Strategies for + Narwedine and Its Enantiomers

Total Synthesis Approaches to Racemic Narwedine

The initial syntheses of narwedine resulted in a racemic mixture, meaning both enantiomers were produced in equal amounts. These approaches have been refined over the years to improve yields and efficiency.

Oxidative Coupling Reactions with Inorganic Reagents (e.g., Potassium Ferricyanide (B76249), Manganese Dioxide)

A pivotal step in many narwedine syntheses is the intramolecular oxidative coupling of a precursor molecule. Inorganic reagents are frequently used to facilitate this key transformation.

Potassium ferricyanide (K₃[Fe(CN)₆]) has been a commonly employed oxidant. chim.it In early syntheses, the reaction of a precursor like N-(3-hydroxy-4-methoxybenzyl)-N-methyl-2-(4-hydroxyphenyl)ethylamine with potassium ferricyanide yielded racemic narwedine, albeit in low yields of around 1.4%. chim.itepo.orgwikipedia.org The process involves the formation of two stereocenters, leading to diastereomeric pairs of enantiomers. wikipedia.orgchemeurope.com Later work focused on optimizing this reaction. For instance, the oxidative cyclization of N-(4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxy)benzylformamide with potassium ferricyanide produces a narwedine-type enone. epo.orggoogle.com This reaction has been a key step in several synthetic routes to racemic narwedine. google.comgoogle.com The conditions for this oxidative ring coupling have been improved to increase the yield of the intermediate 1-bromo-12-oxo-narwedine. google.comgoogle.com

Manganese dioxide (MnO₂) is another inorganic reagent used for the oxidative coupling. chim.itorgsyn.org The oxidation of the tertiary amine precursor with MnO₂ was among the first conditions screened for the crucial oxidative phenol (B47542) coupling reaction, initially affording narwedine in a very low yield of 0.3%. chim.it It has also been used in the oxidation of (-)-galanthamine to produce (-)-narwedine. rsc.org

Table 1: Comparison of Inorganic Reagents in Racemic Narwedine Synthesis

| Reagent | Precursor Example | Reported Yield of Narwedine or Intermediate | Reference(s) |

|---|---|---|---|

| Potassium Ferricyanide | N-(3-hydroxy-4-methoxybenzyl)-N-methyl-2-(4-hydroxyphenyl)ethylamine | 1.4% | chim.itepo.orgwikipedia.org |

| Potassium Ferricyanide | N-formyl-2-bromo-O-methylnorbelladine | 54% (of N-formyl-1-bromo-narwedine) | rsc.org |

| Manganese Dioxide | Tertiary amine precursor (e.g., compound 26 ) | 0.3% | chim.it |

Biomimetic Synthesis Approaches

Biomimetic syntheses aim to mimic the natural biosynthetic pathway of a target molecule. The synthesis of narwedine is believed to proceed via an oxidative phenol coupling, a key step that has been the focus of biomimetic strategies. chim.itresearchgate.net

The first total synthesis of (±)-galanthamine, which proceeds through the narwedine precursor, was based on this biomimetic oxidative phenol coupling. chim.it These approaches often utilize stoichiometric metal or hypervalent iodine reagents as oxidants. cardiff.ac.uk One notable palladium-mediated biomimetic synthesis of narwedine has been reported. acs.org Laccase, a multi-copper oxidase, has also been employed in a biomimetic approach. The laccase-mediated intramolecular oxidative radical coupling of N-formyl-2-bromo-O-methylnorbelladine, in the presence of the redox mediator TEMPO, afforded a spirocyclohexadienonic intermediate of galanthamine (B1674398) with a total yield of 34% for galantamine. rsc.org This enzymatic method presents a more environmentally friendly alternative to the use of potassium ferricyanide. rsc.org

Chemoenzymatic Synthesis Methods (e.g., Microbial Dihydroxylation, Heck Cyclization)

Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis. A key chemoenzymatic approach to (+)-narwedine involves the microbial dihydroxylation of phenethyl acetate. nih.govresearchgate.net This step introduces chirality early in the synthesis, establishing the absolute stereochemistry of the C ring. nih.govresearchgate.netmdpi.com

Table 2: Key Steps in the Chemoenzymatic Synthesis of this compound

| Step | Reaction Type | Key Transformation | Reference(s) |

|---|---|---|---|

| 1 | Microbial Dihydroxylation | Introduction of chirality to form a cis-cyclohexadienediol. | nih.govresearchgate.netmdpi.com |

Alternative Ring Construction Methodologies

Researchers have developed various alternative strategies for constructing the tetracyclic ring system of narwedine, moving beyond the traditional oxidative coupling.

One approach involves the de novo construction of the aromatic A-ring via a Diels-Alder reaction. rsc.orgdeepdyve.comresearchgate.net In this strategy, a palladium-catalyzed intramolecular Alder-ene reaction is used to build the AB-ring substructure and the associated quaternary carbon center. deepdyve.comresearchgate.net A subsequent Tsuji-Trost-type reaction generates a diene that participates in a Diels-Alder reaction to form the aromatic C-ring. deepdyve.comresearchgate.net The seven-membered D-ring is then constructed using a modified Bischler-Napieralski reaction to furnish narwedine. rsc.orgdeepdyve.comresearchgate.net

Another strategy focuses on the intramolecular alkylation of a phenol derivative to generate the cross-conjugated 2,4-cyclohexadienone (B14708032) intermediate, avoiding the lower-yielding phenolic oxidation reaction. utexas.edu Reductive amination of the resulting product then yields racemic narwedine. utexas.edu

Synthesis via Specific Precursors (e.g., 1-bromo-12-oxo-narwedine)

The synthesis of narwedine can also proceed through specific, functionalized precursors. A key intermediate in several synthetic routes is 1-bromo-12-oxo-narwedine. google.comgoogle.com This compound is formed via the oxidative ring coupling of 2-bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide. google.comgoogle.com The synthesis of this precursor has been optimized by controlling the reaction conditions, such as using a limited amount of base and lower temperatures, to improve the yield. google.comgoogle.com The reduction of 1-bromo-12-oxo-narwedine using lithium aluminum hydride yields a mixture of racemic galanthamine and epigalanthamine. google.comgoogle.com

Enantioselective Synthesis of this compound

While many early syntheses produced racemic narwedine, methods for the enantioselective synthesis of the desired (+)- or (-)-enantiomer have been developed. A significant breakthrough was the discovery of a crystallization-induced dynamic resolution of racemic narwedine. rsc.org Treating racemic narwedine with a catalytic amount of optically pure narwedine (or galanthamine) in a suitable solvent system leads to the crystallization of the desired enantiomer in high yield. epo.orggoogle.comrsc.org For example, 10g of (±)-narwedine can be converted into 9.02g of (-)-narwedine in just two cycles using this method. rsc.org

More direct enantioselective total syntheses have also been reported. In 2022, a concise asymmetric total synthesis of (-)-narwedine was achieved. nih.govpublish.csiro.au A key step in this synthesis is an orthoester Johnson-Claisen rearrangement of a chiral allyl alcohol, which establishes the quaternary stereogenic center with high enantiomeric excess. nih.gov

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages naturally occurring enantiomerically pure compounds as starting materials, incorporating their inherent chirality into the final target molecule. This strategy provides an efficient pathway to optically active products.

One notable chiral pool synthesis of this compound and its enantiomer, (-)-narwedine, starts from L-tyrosine. wikipedia.org This amino acid provides a readily available source of chirality. In 1977, Koga and coworkers developed a synthesis of both enantiomers of galanthamine, which proceeds through the corresponding narwedine enantiomers, using L-tyrosine as the chiral starting material. wikipedia.org

A significant challenge in some synthetic routes is the potential for racemization, where the desired single enantiomer converts into a mixture of both. However, the unique crystalline nature of narwedine allows for a process called crystallization-induced asymmetric transformation. google.com Racemic narwedine can be resolved by seeding a solution with crystals of the desired enantiomer. wikipedia.orggoogle.com This process is highly efficient; for instance, 10 grams of racemic narwedine can be converted into 9.02 grams of (-)-narwedine in just two cycles. rsc.org This method relies on the fact that narwedine forms a conglomerate, a physical mixture of crystals of the two separate enantiomers, which allows for their mechanical separation. wikipedia.orgnih.gov

Asymmetric Catalysis in Key Synthetic Steps

Asymmetric catalysis employs small amounts of chiral catalysts to control the stereochemical outcome of a reaction, generating large quantities of an enantiomerically enriched product from a non-chiral starting material. This has become a powerful tool in the synthesis of this compound and its congeners.

A recent asymmetric total synthesis of (-)-narwedine, along with related alkaloids, utilized an orthoester Johnson–Claisen rearrangement of an allyl alcohol as a key step. acs.orgnih.gov This reaction established the crucial quaternary stereocenter with high enantiomeric excess (97.4% ee). nih.gov Another key transformation was a catalytic enantioselective Corey–Bakshi–Shibata (CBS) reduction of an α-bromoenone, which achieved a 99% enantiomeric excess. rsc.org

Trost and Toste reported the first catalytic asymmetric synthesis of (-)-galanthamine, which proceeds via (-)-narwedine. researchgate.net Their strategy involved a palladium-catalyzed asymmetric allylic alkylation (AAA) to create the key vicinal stereocenters with high enantioselectivity. researchgate.netrsc.org This was followed by an intramolecular Heck reaction to construct the quaternary carbon center. researchgate.net

Other notable asymmetric catalytic methods include:

Ruthenium-catalyzed asymmetric hydrogenation: A synthesis of (−)-galanthamine featured a dynamic kinetic resolution (DKR) of a racemic α-aryloxy cyclic ketone, employing a ruthenium catalyst. rsc.org

Rhodium-catalyzed C-C activation: This strategy was used for the gram-scale construction of the tetracyclic carbon framework. researchgate.net

Palladium-catalyzed intramolecular Larock annulation: This reaction was developed for the construction of the ABD tricyclic skeleton of narwedine. researchgate.net

Scandium(III)/N,N′-dioxide complex catalysis: This system was used for the enantioselective conjugate addition to form a chiral quaternary carbon center. researchgate.net

| Catalytic Method | Key Reaction | Purpose | Ref. |

| Corey–Bakshi–Shibata (CBS) Reduction | Asymmetric reduction of α-bromoenone | Establish stereocenter | rsc.org |

| Palladium-catalyzed AAA | Asymmetric allylic alkylation | Create vicinal stereocenters | researchgate.netrsc.org |

| Ruthenium-catalyzed Hydrogenation | Dynamic kinetic resolution | Resolve racemic ketone | rsc.org |

| Rhodium-catalyzed C-C activation | C-C bond formation | Construct tetracyclic framework | researchgate.net |

| Palladium-catalyzed Larock annulation | Annulation reaction | Form ABD tricyclic skeleton | researchgate.net |

| Scandium(III) catalysis | Enantioselective conjugate addition | Create chiral quaternary center | researchgate.net |

Semi-synthetic Transformations from Related Alkaloids (e.g., Oxidation of Galanthamine)

Semi-synthesis, the modification of naturally occurring compounds to produce desired analogues, provides a direct route to narwedine from the more abundant galanthamine. The key transformation is the oxidation of the allyl alcohol group in galanthamine to the enone functionality in narwedine.

The oxidation of (-)-galanthamine to (-)-narwedine has been achieved using manganese dioxide (MnO2) as the oxidizing agent. rsc.orggoogle.com Barton and Kirby first investigated this interconversion. rsc.org They found that oxidizing (-)-galanthamine with manganese dioxide and subsequent crystallization from acetone (B3395972) yielded (-)-narwedine. rsc.org Interestingly, they discovered that crystallization from ethanol (B145695) could lead to the opposite enantiomer, this compound. rsc.org

This oxidation process is also applicable to racemic galanthamine and its epimer, epi-galanthamine. A process has been developed for the conversion of racemic galanthamine, racemic epi-galanthamine, or mixtures thereof into racemic narwedine via oxidation. google.com The resulting racemic narwedine can then be resolved to obtain the desired (-)-narwedine, which is subsequently used to prepare (-)-galanthamine. google.com

Optimization of Synthetic Yields and Scalability

A major focus in the synthesis of narwedine has been the improvement of reaction yields and the development of processes suitable for large-scale industrial production. The pivotal oxidative phenol coupling reaction, a key step in many syntheses, has historically been low-yielding.

Key improvements that have enhanced yield and scalability include:

Crystallization-Induced Dynamic Resolution: As mentioned earlier, this technique allows for the efficient conversion of racemic narwedine to the desired enantiomer, with yields approaching the theoretical maximum of 100%. nih.gov A reproducible procedure has been developed for this transformation on scales up to 7 kg. rsc.org

Flow Chemistry: The implementation of continuous flow processes can improve reaction efficiency and scalability. numberanalytics.com A flow electrochemical setup was used to optimize a synthetic step towards narwedine. researchgate.net

Reagent and Condition Screening: Systematic screening of oxidants, solvents, and other reaction conditions has been crucial. For example, using phenyliodine(III) bis(trifluoroacetate) (PIFA) as an oxidant for the oxidative coupling reaction has been explored. google.com A multifactorial analysis of reaction parameters was key to optimizing the oxidative phenol coupling yield in the Sanochemia process. rsc.org

| Synthesis/Process | Key Step | Yield | Overall Yield | Scale | Ref. |

| Barton & Kirby (1962) | Oxidative Phenol Coupling | 1.4% | - | Lab | wikipedia.orgchim.it |

| Carroll (1988) | Oxidative Coupling | 11% | - | Lab | wikipedia.org |

| Sanochemia | Oxidative Phenol Coupling | 40-42% | 12.4% (for galanthamine) | 12 kg | rsc.org |

| Saladino (Chemoenzymatic) | Laccase-mediated Coupling | 70% | 34% (for galantamine) | Lab | rsc.orgrsc.org |

Stereochemical Characterization and Chiral Resolution of Narwedine

Chiral Centers and Enantiomeric Forms

Chirality in narwedine arises from the presence of two stereogenic centers, also known as chiral centers, located at positions 4a and 8a of its core structure rsc.org. The presence of these two centers means that narwedine can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other wikipedia.orgkhanacademy.org.

The two enantiomeric forms are:

(+)-Narwedine : The dextrorotatory enantiomer, designated with the (4aR,8aR) configuration.

(-)-Narwedine : The levorotatory enantiomer, designated with the (4aS,8aS) configuration.

A mixture containing equal amounts of this compound and (-)-Narwedine is called a racemic mixture or (±)-Narwedine wikipedia.org. This mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.

Resolution Techniques for Racemic Narwedine

The industrial production of enantiomerically pure (-)-galantamine relies on the efficient separation of (±)-Narwedine rsc.org. The resolution of racemic narwedine is a critical step, and several advanced methods have been developed to achieve this separation with high efficiency. These techniques are designed to isolate the desired (-)-Narwedine enantiomer, which is then converted to (-)-galantamine wikipedia.org.

A significant breakthrough in narwedine resolution came with the discovery that it crystallizes as a racemic conglomerate wikipedia.org. A conglomerate is a rare type of crystalline solid where the two enantiomers crystallize in separate, homochiral crystals, rather than together in the same crystal lattice (a racemic compound). This property allows for a process known as crystallization-induced chiral transformation, or total spontaneous resolution acs.orgnih.gov.

In this process, a supersaturated solution of racemic narwedine, when seeded with a crystal of one enantiomer (e.g., (-)-Narwedine), will preferentially crystallize that specific enantiomer. This selective crystallization disrupts the equilibrium in the solution, leading to an enrichment of the desired solid-phase enantiomer rsc.orgwikipedia.org. This method has been successfully demonstrated on a pilot scale and is foundational to the cost-effective production of the target enantiomer nih.gov.

The resolution of narwedine is further enhanced by employing a dynamic process. Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic mixture into a single, desired enantiomer, overcoming the 50% theoretical yield limit of classical resolution princeton.edu.

In the context of narwedine, the crystallization-induced transformation is part of a dynamic resolution process. While the desired (-)-enantiomer crystallizes from the solution, the unwanted (+)-enantiomer remaining in the solution is continuously racemized back to the (±)-Narwedine mixture wikipedia.orggoogle.com. This racemization is often facilitated by a base, such as triethylamine, which allows for the epimerization of the unwanted enantiomer rsc.orggoogle.com. This in-situ racemization ensures that the concentration of the desired (-)-enantiomer is constantly replenished in the solution, allowing it to continue crystallizing until nearly all the initial racemic material is converted into the solid, enantiomerically pure product rsc.org.

The efficiency and control of the dynamic resolution of narwedine are highly dependent on the use of catalytic chiral inducers, often referred to as seed crystals. The process is initiated by adding a very small quantity of a chiral material to the racemic narwedine solution rsc.org.

Several chiral inducers have been proven effective:

(-)-Narwedine : Using a catalytic amount (e.g., 2.5%) of the desired product itself is a highly effective method to induce its own crystallization rsc.org.

(+)-Galanthamine : The original resolution method developed by Barton and Kirby used 0.5 equivalents of (+)-galantamine to crystallize (-)-narwedine rsc.orgwikipedia.org. Later work demonstrated that only a catalytic amount (as low as 1%) is necessary to achieve high yields rsc.orgwikipedia.org.

The seed crystal provides a template for the crystallization, ensuring that only the desired enantiomer is incorporated into the growing crystal lattice. This catalytic approach is a cornerstone of the modern, efficient industrial synthesis of (-)-galantamine from racemic narwedine rsc.org.

Data Tables

Table 1: Summary of Chiral Resolution Techniques for Narwedine

| Resolution Technique | Key Features | Chiral Inducers / Catalysts |

|---|---|---|

| Crystallization-Induced Chiral Transformation | Racemic narwedine forms a conglomerate. Seeding with one enantiomer induces its selective crystallization. | Catalytic amounts of (-)-Narwedine or (+)-Galanthamine. |

| Dynamic Chiral Resolution | Combines selective crystallization with in-situ racemization of the unwanted enantiomer in solution. Allows for a theoretical yield approaching 100%. | An amine base (e.g., triethylamine) is used to catalyze racemization in the solution phase. |

| Diastereomeric Salt Resolution | Involves forming diastereomeric salts with a chiral resolving agent, such as di-p-toluoyl-D-tartaric acid, which can then be separated. | Di-p-toluoyl-D-tartaric acid fao.org. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (-)-Narwedine |

| (±)-Narwedine |

| (-)-Galanthamine |

| (+)-Galanthamine |

| di-p-toluoyl-D-tartaric acid |

In Vitro and Preclinical Biological Activities of + Narwedine

Effects on Neuromuscular Excitation (Preclinical Models)

Direct preclinical data specifically detailing the effects of (+)-Narwedine on neuromuscular excitation is not extensively elaborated in the reviewed literature. However, its established role as a precursor to galanthamine (B1674398) provides an indirect context. Galanthamine has demonstrated antagonistic effects against non-depolarizing neuromuscular blocking drugs in preclinical research, including studies conducted on feline neuromuscular preparations and in vitro experiments using frog rectus abdominis muscle. jddtonline.info While these observations pertain to galanthamine, they highlight the pharmacological relevance of the narwedine-galanthamine pathway in modulating neuromuscular function.

Respiratory Stimulation in Preclinical Models

This compound has been investigated for its potential as a respiratory stimulator in preclinical settings. ub.edusemanticscholar.org Research indicates that this compound influences cardiac activity by increasing the amplitude and decreasing the frequency of cardiac contractions. ub.edusemanticscholar.org This specific effect has been noted for its potential utility in mitigating blood loss during surgical procedures. ub.edusemanticscholar.org

Interaction with Central Nervous System Agents (e.g., Narcotics, Hypnotics, Morphine)

This compound exhibits notable interactions with various classes of central nervous system (CNS) agents. Preclinical findings suggest that this compound can inhibit the actions of narcotics and hypnotics. ub.edusemanticscholar.org Furthermore, it has been observed to enhance the analgesic effects of morphine. ub.edusemanticscholar.org In addition to these interactions, this compound also potentiates the pharmacological effects of other substances, including caffeine, carbazole, arecoline, and nicotine. ub.edusemanticscholar.org

Table 1: Reported Interactions of this compound with Central Nervous System Agents

| Agent Class/Specific Agent | Reported Effect of this compound |

| Narcotics | Inhibition of action |

| Hypnotics | Inhibition of action |

| Morphine | Increased analgesic effect |

| Caffeine | Enhanced pharmacological effect |

| Carbazole | Enhanced pharmacological effect |

| Arecoline | Enhanced pharmacological effect |

| Nicotine | Enhanced pharmacological effect |

Other Reported Preclinical Bioactivities and Potential Biological Significance

The primary biological significance of this compound lies in its role as the direct biogenic precursor to galanthamine, a compound utilized in the management of Alzheimer's disease and other neurological disorders. jddtonline.infosemanticscholar.orgnih.govmdpi.comnih.gov The biosynthetic pathway to galanthamine involves this compound, and synthetic strategies also focus on its production. jddtonline.infonih.govscispace.comresearchgate.net

While direct in vitro or preclinical bioactivity data for this compound itself, beyond respiratory stimulation and interactions with CNS agents, is less extensively detailed in the reviewed sources, its presence in Hippeastrum species alongside galanthamine suggests a potential, albeit less pronounced, role in cholinesterase inhibition. mdpi.comnih.gov The broader family of Amaryllidaceae alkaloids, to which this compound belongs, is recognized for a wide array of preclinical bioactivities, encompassing anticancer, antiviral, antibacterial, antifungal, antimalarial, and acetylcholinesterase inhibitory effects. nih.govnih.govrsc.orgresearchgate.net These general activities of the alkaloid class highlight the potential for further investigation into the specific biological contributions of this compound.

Table 2: Representative Amaryllidaceae Alkaloids and Their General Bioactivities

| Alkaloid Name | General Reported Bioactivities |

| This compound | Respiratory stimulation, interaction with CNS agents, precursor to Galanthamine. ub.edusemanticscholar.org |

| Galanthamine | Acetylcholinesterase inhibition, treatment of Alzheimer's disease and CNS disorders. jddtonline.infosemanticscholar.orgnih.govmdpi.comnih.gov |

| Narciclasine | Antitumor, antimitotic, antigrowth factors. scispace.comrsc.org |

| Lycorine (B1675740) | Antitumor, antiproliferative, apoptosis-inducing, antiviral, antibacterial, antifungal, anti-inflammatory, antiparasitic. rsc.orgresearchgate.net |

| Norbelladine (B1215549) | Precursor in Amaryllidaceae alkaloid biosynthesis. mdpi.comnih.govrsc.org |

| Hippeastrine | Mentioned as a representative alkaloid. rsc.org |

| Haemanthamine | Mentioned as a representative alkaloid. rsc.org |

| Pancratistatin | Anticancer, cytotoxic. scispace.comrsc.org |

| Pretazettine | Mentioned as a representative alkaloid. rsc.org |

| Montanine | Mentioned as a representative alkaloid. rsc.org |

| Galanthindole | Mentioned as a representative alkaloid. rsc.org |

| Cherylline | Mentioned as a representative alkaloid. rsc.org |

| Ismine | Mentioned as a representative alkaloid. rsc.org |

Compound List

this compound

Galanthamine

Narciclasine

Lycorine

Norbelladine

Hippeastrine

Haemanthamine

Pancratistatin

Pretazettine

Montanine

Galanthindole

Cherylline

Ismine

Lycoramine

Lycoraminone

Narcimatuline

Narciprimine

Lycoricidinol

N-demethylnarwedine

Norgalanthamine

4-O-methylnorbelladine

Narciabduliine

Narcieliine

Narcikachnine

11β-hydroxygalanthamine

Lycorine chlorohydrine

Lycorin-2-one

1,2-α-epoxy lycorine

Anhydro lycorine

Lycorine hydrochloride

Pseudolycorine

Amarbellisine

Haemanthidine

Structure Activity Relationship Sar Studies of Narwedine and Its Analogs

Influence of Stereochemistry on Biological Activity

The biological activity of narwedine and its analogs is significantly influenced by their stereochemical configuration. Narwedine possesses chiral centers that dictate its three-dimensional structure, which in turn affects its binding affinity and efficacy at enzyme active sites, such as those of cholinesterases . While direct comparative data for specific narwedine stereoisomers is limited in the provided literature snippets, studies on related compounds like galanthamine (B1674398) underscore the critical role of stereochemistry in determining pharmacological profiles and receptor interactions . The synthesis and resolution of racemic narwedine into its enantiomeric forms have been undertaken to facilitate detailed SAR investigations, highlighting the importance of stereochemical purity for understanding how these molecules interact with biological targets anu.edu.auresearchgate.net.

N-Substitution Patterns and their Effect on Cholinesterase Inhibition

Modifications to the nitrogen atom within the galanthamine core structure, which is closely related to narwedine, have demonstrated a significant impact on cholinesterase inhibitory activity. Specifically, replacing the N-methyl group present in galanthamine with larger alkyl substituents, such as allyl or 14-methylallyl groups, has been shown to enhance AChE inhibition nih.govresearchgate.netnih.govmdpi.com. For instance, N-allylnorgalanthamine and N-(14-methylallyl)norgalanthamine exhibit considerably greater potency than galanthamine, with IC50 values in the sub-micromolar range nih.govnih.gov. This enhanced activity is attributed to the nature of the N-substituent, which may influence lipophilicity and binding affinity to the enzyme mdpi.com. Conversely, the absence of the N-methyl group, as observed in N-demethylgalanthamine, leads to a reduction in activity compared to galanthamine ub.edu.

Insights from Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are instrumental in elucidating the structure-activity relationships (SAR) of compounds like narwedine and its derivatives. Methods such as molecular docking allow researchers to predict the binding modes of these molecules within the active sites of target enzymes, including AChE tmkarpinski.commdpi.commdpi.com. These in silico approaches enable the identification of critical amino acid residues involved in binding and help elucidate the structural features responsible for inhibitory potency mdpi.combrieflands.com. By simulating these interactions, computational studies can guide the rational design of novel analogs with improved pharmacological profiles and predict their potential activities and interactions prior to synthesis brieflands.com. While specific computational SAR studies focusing exclusively on narwedine's cholinesterase inhibition are not detailed in the provided snippets, the application of these methods to related alkaloids demonstrates their value in understanding SAR principles tmkarpinski.commdpi.commdpi.com.

Data Tables:

Table 1: Acetylcholinesterase (AChE) Inhibition Potency of Galanthamine Analogs

| Compound Name | IC50 (µM) | Relative Potency vs. Galanthamine | Source Snippet |

|---|---|---|---|

| Galanthamine | 1.82 | 1x | nih.govnih.gov |

| N-allylnorgalanthamine | 0.18 | ~10x | nih.govnih.gov |

| N-(14-methylallyl)norgalanthamine | 0.16 | ~11x | nih.govnih.gov |

Note: Direct IC50 values for narwedine are not consistently provided in the snippets, but it is described as approximately 130 times less potent than galanthamine ub.edu.

Table 2: Comparative AChE Inhibition of Narwedine and Galanthamine

| Compound Name | Comparative Potency | Source Snippet |

|---|---|---|

| Galanthamine | Highly Potent | ub.edu |

Compound List:

(+)-Narwedine

Narwedine

Galanthamine

N-demethylgalanthamine (Norgalanthamine)

Lycoramine

N-allylnorgalanthamine

N-(14-methylallyl)norgalanthamine

Epinorgalanthamine

Haemanthamine

11-hydroxyvittatine

8-O-demethylmaritidine

Vittatine

11-hydroxygalanthamine

Taspine

Tacrine (THA)

6-Cl-THA

7-MEOTA

Narcimatuline

Homolycorine

(11C-S)-homolycorine

Advanced Analytical Methodologies for + Narwedine Research

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is a fundamental tool in the analysis of natural products like (+)-Narwedine. It leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. orgchemboulder.comchromtech.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of Amaryllidaceae alkaloids due to its high resolution and sensitivity. nih.govnih.gov For this compound, HPLC is instrumental in assessing purity, with methods capable of achieving purity levels above 98%. google.com

In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase is paired with a polar mobile phase. columbia.eduuhplcs.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A common stationary phase is C18-modified silica, which provides excellent separation for a wide range of compounds. uhplcs.com

Table 1: Example of HPLC Conditions for Narwedine Analysis

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna RP C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer : Acetonitrile (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 218 nm |

This table is based on data found for related Amaryllidaceae alkaloids and represents a typical starting point for method development for this compound. google.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com It is frequently used for the analysis of Amaryllidaceae alkaloids in plant extracts. cncb.ac.cnresearchgate.net For compounds like this compound, which may have limited volatility due to their functional groups, derivatization is often employed. jfda-online.comresearchgate.net This process converts the analyte into a more volatile and thermally stable derivative. nih.gov

GC-MS analysis of Amaryllidaceae alkaloids can often be performed without derivatization, and the resulting mass spectra show fragmentation patterns that are characteristic of the alkaloid structure. nih.gov However, for complex mixtures or trace analysis, derivatization can significantly improve chromatographic properties and detection limits. mdpi.commdpi.com The use of a 5% phenyl polymethylsiloxane fused-silica capillary column is common for the GC-MS analysis of such alkaloids due to its high separation efficiency and robustness. mdpi.com

GC-MS is indispensable for identifying homolycorine-type alkaloids and other natural products in plant extracts. wiley.com The technique provides detailed structural and fragmentation data, allowing for confident identification of compounds. wiley.com

Column Chromatography for Purification

Column chromatography is a widely used technique for the purification of this compound from crude extracts or reaction mixtures. orgchemboulder.comchromtech.com The choice of stationary and mobile phases is critical for achieving effective separation. chromtech.com

For normal-phase chromatography, a polar stationary phase like silica gel or alumina is used with a non-polar mobile phase. columbia.eduquora.com Polar molecules will have a stronger affinity for the stationary phase and will elute more slowly than non-polar molecules. columbia.edu In the case of this compound purification, various solvent systems have been employed as eluents, including 95% ethanol (B145695) and mixtures of ethyl acetate and benzene (B151609). google.com The selection of the mobile phase is crucial as it influences the elution of the compounds. chromtech.com A polar solvent will compete with the analytes for binding sites on the stationary phase, leading to faster elution. columbia.edu

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of this compound. mdpi.comsemanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the detailed structure of organic molecules. jchps.comnih.govmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule. nih.gov

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.

Table 2: Representative NMR Data for Narwedine

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

|---|---|

| Chemical Shift (δ) | Chemical Shift (δ) |

| Specific peak assignments would be listed here based on experimental data. | Specific peak assignments would be listed here based on experimental data. |

This table illustrates the type of data obtained from NMR spectroscopy. Actual chemical shifts and coupling constants are determined experimentally. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. wikipedia.org In addition, the fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule. libretexts.orgchemguide.co.uk For this compound, the molecular ion peak in the mass spectrum confirms its molecular weight. nih.gov The fragmentation pattern arises from the cleavage of the molecular ion into smaller, charged fragments. miamioh.edunih.gov Analysis of these fragments helps to piece together the structure of the original molecule. wikipedia.org The main library of the NIST Mass Spectrometry Data Center contains GC-MS data for narwedine, noting a top peak at m/z 284. nih.gov

Development and Characterization of Reference Standards

The development of a well-characterized reference standard for this compound is crucial for the accuracy and reproducibility of analytical methods. cleanchemlab.com A reference standard is a highly purified compound that is used as a benchmark for identification and quantification.

The process of developing a reference standard involves:

Isolation and Purification: Obtaining a highly pure sample of this compound, often through techniques like column chromatography.

Structural Elucidation: Confirming the identity of the compound using spectroscopic methods such as NMR and MS.

Purity Assessment: Determining the purity of the standard using high-resolution techniques like HPLC. The purity is often determined to be above 98%. google.com

Characterization: Documenting the physical and chemical properties of the standard.

A comprehensive certificate of analysis is provided with reference standards, which includes detailed identity and purity data validated by methods such as NMR, HPLC/MS, and/or GC/MS. enamine.net These standards are suitable for use in analytical method development, validation, and quality control applications. cleanchemlab.com

Research Gaps and Future Perspectives in + Narwedine Studies

Comprehensive Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthetic pathway of Amaryllidaceae alkaloids, including narwedine, has been a subject of study for decades, yet significant gaps in our understanding persist. nih.gov The pathway commences with the amino acids phenylalanine and tyrosine, which form the precursor norbelladine (B1215549). nih.govgoogle.com While early-stage enzymes like norbelladine synthase (NBS) have been characterized, the downstream enzymes responsible for converting the common intermediate, 4′-O-methylnorbelladine, into narwedine are not fully elucidated. nih.govbiorxiv.org

A key unknown is the precise enzymatic machinery responsible for the final steps of galanthamine (B1674398) biosynthesis, for which narwedine is an intermediate. biorxiv.org For instance, the N-methyltransferase that converts nornarwedine to narwedine is thought to be a γ-tocopherol methyltransferase, but its specific sequence and characteristics in galanthamine-producing plants are not yet available. nih.gov Furthermore, the oxidoreductase that is proposed to catalyze the equilibrium between narwedine and galanthamine remains hypothetical. rsc.orgptbioch.edu.pl

Future research, leveraging modern multi-omics approaches such as comparative genomics and transcriptomics, is crucial for identifying these missing enzymes. nih.govbiorxiv.org The use of prediction tools and metabolic databases can aid in forecasting metabolic routes and pinpointing candidate genes. nih.gov Characterizing these enzymes would not only complete our understanding of how plants produce these valuable compounds but also open the door for metabolic engineering and microbial biosynthesis of narwedine and its derivatives. biorxiv.org

Development of More Efficient and Environmentally Friendly Synthetic Routes

The chemical synthesis of narwedine is intrinsically linked to the synthesis of galanthamine. The seminal work by Barton and Kirby established a biomimetic approach centered on an oxidative phenol (B47542) coupling reaction, which, despite its elegance, suffered from very low yields (1.4%). chim.itwikipedia.org Over the decades, considerable effort has been dedicated to improving this key step.

Modern advancements have introduced more efficient reagents and methodologies. For example, the use of hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) has significantly improved the yield of the oxidative coupling step. nih.govcapes.gov.br Industrial-scale syntheses have been developed, optimizing reaction parameters to achieve consistent yields of 40-42% for the coupled product on a multi-kilogram scale. rsc.org

Despite these improvements, there is a continuing need for more environmentally friendly synthetic routes. longdom.org Many current methods still rely on stoichiometric oxidants and hazardous solvents. researchgate.net Future research should focus on:

Catalytic Methods : Employing transition-metal catalysis or photoredox catalysis can reduce waste and energy consumption. longdom.org

Biocatalysis and Chemoenzymatic Synthesis : The use of enzymes or engineered microorganisms can offer high selectivity under mild, aqueous conditions, representing a sustainable alternative to traditional organic synthesis. longdom.orgresearchgate.net

Flow Chemistry : Continuous flow processes can enhance safety, efficiency, and scalability compared to batch production.

Atom Economy : Designing syntheses that maximize the incorporation of starting materials into the final product, a core principle of green chemistry. longdom.org

A key breakthrough in the synthesis of enantiomerically pure (-)-narwedine was the development of a crystallization-induced dynamic chiral resolution. rsc.org This process efficiently converts racemic (±)-narwedine into the desired (-)-enantiomer, which can then be reduced to (-)-galanthamine. wikipedia.orgrsc.org Applying and optimizing such green and efficient strategies to produce (+)-narwedine specifically remains an open area for investigation.

Systematic Characterization of Novel Narwedine Derivatives and Analogs

While narwedine is primarily viewed as a precursor, its core structure presents a valuable scaffold for creating novel derivatives and analogs with potentially unique pharmacological profiles. researchgate.netgoogle.com Research in this area aims to improve upon the biological activity of related natural products like galanthamine or to discover entirely new therapeutic applications. chim.it

The synthesis of narwedine analogs has been explored, including modifications to its ring system and substituent groups. google.com For example, N-alkylated derivatives and analogs with an open D-ring have been synthesized and evaluated, primarily for their acetylcholinesterase (AChE) inhibitory activity. tandfonline.comresearchgate.net A patent describes the creation of various derivatives, including those with substitutions on the benzene (B151609) ring, to explore new therapeutic possibilities. google.com

However, a systematic exploration is lacking. Future efforts should focus on creating a diverse library of narwedine derivatives and analogs for comprehensive screening. This involves:

Late-stage Functionalization : Developing chemical methods to modify the complex narwedine core at various positions.

Combinatorial Biosynthesis : Using engineered biosynthetic pathways to produce novel, "unnatural" narwedine-like structures. mdpi.com

Structure-Activity Relationship (SAR) Studies : Systematically correlating the structural modifications with changes in biological activity to guide the design of more potent and selective compounds. nih.gov

The data below summarizes the inhibitory effects of some synthesized tylophorine (B1682047) derivatives on TNF-α production, illustrating the type of systematic analysis needed for narwedine analogs. nih.gov

| Compound | IC50 (nM) for TNF-α Inhibition |

| 4 (DCB-3503) | 36 |

| 6 | 238 |

| 8 | 52 |

| 9 | 93 |

| 12 | 27 |

| 16 | 56 |

| 17 | 61 |

| 18 | 33 |

| 19 | 56 |

| 21 | 100 |

This table, based on data for tylophorine derivatives, serves as an example of the kind of systematic characterization that could be applied to novel narwedine analogs. nih.gov

Advanced Mechanistic Studies of its Biological Activities

The primary biological activity attributed to narwedine is the inhibition of cholinesterase enzymes. (-)-Narwedine has been shown to be an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), although it is less potent than its reduced counterpart, galanthamine. caymanchem.com

Inhibitory Activity of (-)-Narwedine caymanchem.com

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 281 |

| Butyrylcholinesterase (BChE) | 911 |

Beyond simple inhibition constants, there is a need for more advanced mechanistic studies. Future research should aim to understand the precise molecular interactions between this compound and its target enzymes. This includes:

High-Resolution Structural Biology : Obtaining crystal structures of this compound in complex with AChE and other potential targets to visualize the binding mode and explain the basis of its activity and selectivity.

Kinetic Studies : Performing detailed enzyme kinetics to determine the type of inhibition (e.g., competitive, non-competitive) and the reversibility of binding.

Computational Modeling : Using molecular docking and simulation to predict binding affinities and guide the design of new derivatives with improved inhibitory profiles.

Understanding these mechanisms in detail is crucial for rationally designing more effective drugs based on the narwedine scaffold.

Exploration of Novel Biological Targets and Signaling Pathways

Research into the biological effects of narwedine has hinted at activities beyond cholinesterase inhibition, suggesting that it may interact with other biological targets and signaling pathways. For example, narwedine has demonstrated cytotoxic effects against several human cancer cell lines, including T-lymphoblastic leukemia (CEM), breast carcinoma (MCF7), and cervical carcinoma (HeLa). ncats.iothieme-connect.com

One study has implicated narwedine in the Wnt/β-catenin signaling pathway, which is critical in embryonic development and has been linked to diseases like cancer. thieme-connect.com Additionally, related Amaryllidaceae alkaloids have been shown to possess antiviral properties, suggesting a potential avenue of investigation for narwedine. rsc.orgnih.gov Narwedine has also been studied as a respiratory stimulator and for its ability to inhibit the action of narcotics. ub.edu Some databases also link narwedine hydrochloride to the antagonism of adenosine (B11128) A1 and A2 receptors and potential applications in cardiovascular, respiratory, and neurological disorders, though further specific research is needed. ontosight.ai

Future perspectives in this area are broad and include:

High-Throughput Screening : Testing this compound and its derivatives against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. abmole.com

Phenotypic Screening : Assessing the effects of the compound in various disease-relevant cellular models (e.g., cancer, inflammation, neurodegeneration) to identify new therapeutic potentials.

Target Deconvolution : Once a new activity is identified, using chemical proteomics and other modern techniques to pinpoint the specific molecular target responsible for the effect.

Pathway Analysis : Investigating how narwedine modulates key cellular signaling pathways, such as the PI3K/Akt/mTOR, MAPK, or NF-κB pathways, which are often dysregulated in disease. abmole.comnih.gov

Strategic Application in Chemical Biology and Drug Discovery Programs

The unique tetracyclic structure of narwedine makes it a valuable asset in chemical biology and drug discovery. ontosight.ai Its strategic importance lies in its dual role as both a key synthetic intermediate and a foundational scaffold for new molecular entities. google.com

In drug discovery, this compound can serve as:

A Starting Point for Medicinal Chemistry : The narwedine skeleton can be systematically modified to create libraries of compounds for screening against various diseases, moving beyond the traditional focus on Alzheimer's. researchgate.net

A Precursor for Approved Drugs : The efficient synthesis of (-)-narwedine is a critical step in the industrial production of (-)-galanthamine, highlighting its established role in pharmaceutical manufacturing. rsc.org

A Tool for Target Validation : Labeled versions of narwedine could be developed as chemical probes to study the function and distribution of its biological targets in cells and tissues.

The strategic application of narwedine involves leveraging its known chemistry and biology to explore new therapeutic frontiers. Its established synthetic routes provide a solid foundation for creating diverse chemical matter, and its known biological activities offer starting points for discovering new drugs with novel mechanisms of action. chim.ittandfonline.com

Q & A

Q. What are the established synthetic pathways for enantioselective synthesis of (+)-Narwedine, and how do they address stereochemical challenges?

this compound is synthesized via asymmetric methods, including Sharpless epoxidation or catalytic enantioselective cyclization. A key challenge is controlling the stereochemistry of the benzazepine ring. The 1994 method by Shieh and Carlson demonstrated resolution of racemic Narwedine using chiral seeding in ethanol-triethylamine, achieving 76% yield of enantiopure (-)-Narwedine . Researchers should validate purity via chiral HPLC or X-ray crystallography and compare optical rotation data to literature values .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and distinguishing it from its enantiomers?

Characterization requires:

- NMR : Analyze coupling constants (e.g., J-values for benzazepine protons) to confirm stereochemistry .

- Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers, with mobile phases optimized for polar solvents (e.g., hexane:isopropanol) .

- Mass Spectrometry : Confirm molecular ion peaks (m/z 285.34 for C₁₇H₁₉NO₃) and fragmentation patterns .

Q. How do in vitro assays for acetylcholinesterase (AChE) inhibition by this compound differ from in vivo models in Alzheimer’s research?

In vitro assays (e.g., Ellman’s method) measure IC₅₀ values (e.g., ~1–5 μM for this compound) using purified AChE . In vivo models (e.g., scopolamine-induced memory impairment in rodents) require dose optimization (0.1–5 mg/kg) and behavioral tests (Morris water maze). Note that bioavailability and blood-brain barrier penetration may reduce in vivo efficacy compared to in vitro results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data on this compound’s potency across different experimental models?

Discrepancies often arise from:

- Enantiomeric purity : Contamination with (-)-Narwedine (less active) may skew results. Validate enantiopurity via methods in .

- Assay conditions : Variations in AChE source (human vs. electric eel) or substrate concentration. Standardize protocols using guidelines from .

- Statistical analysis : Apply multivariate regression to account for confounding variables (e.g., animal strain, dosing schedule) .

Q. What experimental strategies can isolate the neuroprotective effects of this compound from its AChE inhibition in neurodegenerative models?

- Knockout models : Use AChE-deficient animals to assess non-cholinergic pathways (e.g., antioxidant activity) .

- Transcriptomic profiling : RNA-seq or proteomics to identify downstream targets (e.g., BDNF, APP processing) independent of AChE .

- Pharmacological inhibitors : Co-administer selective AChE inhibitors (e.g., donepezil) to block its primary mechanism and observe residual effects .

Q. How does the enantiomeric excess (ee) of this compound impact its binding kinetics to AChE, and what methods optimize ee during synthesis?

Higher ee (>98%) correlates with stronger AChE binding (Kd ~10⁻⁸ M). Optimize ee via:

- Seeding techniques : Use enantiopure crystals as templates during recrystallization .

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cyclizations. Monitor ee progress with real-time circular dichroism (CD) .

Methodological Guidance for Reproducibility

- Synthesis Reproducibility : Document solvent ratios (e.g., ethanol:triethylamine = 9:1) and cooling rates during crystallization .

- Data Validation : Cross-reference NMR shifts with databases (e.g., SciFinder) and report confidence intervals for IC₅₀ values .

- Ethical Reporting : Disclose enantiomeric purity and negative results in preclinical trials to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.